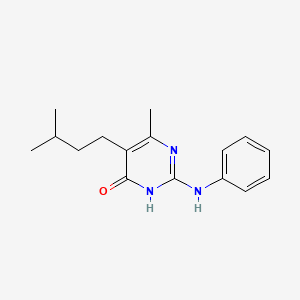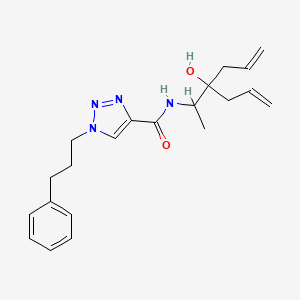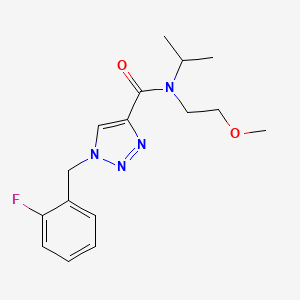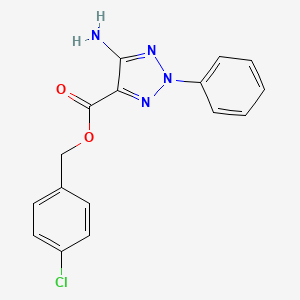
2-anilino-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-anilino-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone is a pyrimidine derivative with potential anticancer activity. This molecule has gained significant attention in the scientific community due to its unique chemical structure and potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 2-anilino-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone involves the inhibition of protein kinase CK2. CK2 is a serine/threonine kinase that is involved in the regulation of various cellular processes, including cell growth, proliferation, and survival. The inhibition of CK2 by 2-anilino-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone leads to the disruption of these cellular processes, ultimately resulting in the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
2-anilino-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone has been shown to have a selective inhibitory effect on CK2, with minimal effects on other kinases. This selectivity is important for minimizing off-target effects and reducing toxicity. In addition, the compound has been shown to induce apoptosis in cancer cells, which is a key mechanism for the elimination of cancer cells. 2-anilino-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone has also been shown to have anti-inflammatory effects, which may be due to its inhibition of CK2.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-anilino-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone is its selectivity for CK2, which reduces the potential for off-target effects. The compound has also shown promising results in preclinical studies as an anticancer agent. However, one limitation of the compound is its low solubility in water, which may limit its use in certain experimental conditions. In addition, further studies are needed to determine the optimal dosage and toxicity of the compound.
Orientations Futures
There are several future directions for the study of 2-anilino-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone. One direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the investigation of the compound's potential as an anti-inflammatory agent. Further studies are also needed to determine the optimal dosage and toxicity of the compound in vivo. In addition, the development of analogs of 2-anilino-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone may lead to the discovery of more potent and selective CK2 inhibitors with potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 2-anilino-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone involves the reaction of 2,4-dichloro-5-methylpyrimidine with aniline and 3-methyl-1-butanol in the presence of a base. The reaction proceeds through a series of steps, including nucleophilic substitution, cyclization, and deprotection, to yield the final product. This method has been optimized to provide high yields and purity of the compound.
Applications De Recherche Scientifique
2-anilino-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone has shown promising results in preclinical studies as an anticancer agent. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. The compound exerts its anticancer activity through the inhibition of protein kinase CK2, which is involved in the regulation of cell growth and proliferation. In addition to its anticancer activity, 2-anilino-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone has also been studied for its potential as an anti-inflammatory agent.
Propriétés
IUPAC Name |
2-anilino-4-methyl-5-(3-methylbutyl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c1-11(2)9-10-14-12(3)17-16(19-15(14)20)18-13-7-5-4-6-8-13/h4-8,11H,9-10H2,1-3H3,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNZMJDBDSSBANH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)NC2=CC=CC=C2)CCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-5-(3-methylbutyl)-2-(phenylamino)pyrimidin-4-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(3,5-dimethoxybenzyl)-4-(tetrahydro-2H-thiopyran-4-yl)-2-piperazinyl]ethanol](/img/structure/B6087976.png)

amino]methyl}benzoate](/img/structure/B6087994.png)

![2-[4-[(2-amino-5-pyrimidinyl)methyl]-1-(2-fluoro-4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6088013.png)
amino]methyl}-2-methoxyphenol](/img/structure/B6088034.png)

![N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylnicotinamide](/img/structure/B6088042.png)

methanone](/img/structure/B6088047.png)

![{1-[3-(2-furyl)propanoyl]-3-piperidinyl}[4-(methylthio)phenyl]methanone](/img/structure/B6088062.png)
![3-nitrobenzaldehyde [5-(4-chlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6088081.png)
![5-chloro-2-(ethylthio)-N-[2-(1-piperidinyl)-2-(2-thienyl)ethyl]-4-pyrimidinecarboxamide](/img/structure/B6088089.png)